Tert-butyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

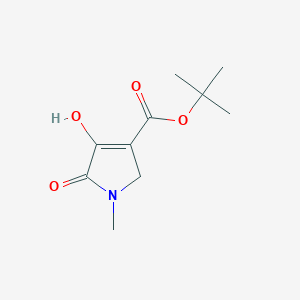

Tert-butyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 2309413-52-1) is a pyrrole-derived heterocyclic compound featuring a tert-butyl ester group at the C3 position and a hydroxyl group at C2. Its structure includes a partially unsaturated 2,5-dihydro-1H-pyrrole ring with a ketone at C5 and a methyl substituent at N1. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzymatic or receptor-mediated pathways .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)6-5-11(4)8(13)7(6)12/h12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJJRUHXNBAXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=O)N(C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the tert-butyl ester group and other functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The reactions are usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds containing pyrrole structures often exhibit antimicrobial activity. Tert-butyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has shown promise in inhibiting the growth of various pathogenic bacteria and fungi. The presence of the hydroxyl group likely contributes to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies suggest that similar pyrrole derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. The mechanism may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.

3. Antioxidant Activity

This compound has demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. The hydroxyl group in its structure is believed to play a crucial role in scavenging free radicals, potentially making it beneficial for research related to neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrole were synthesized and tested against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

A research article in Cancer Research investigated the cytotoxic effects of various pyrrole derivatives on breast cancer cell lines. The study found that this compound induced apoptosis through the activation of mitochondrial pathways, leading to cell death .

Case Study 3: Antioxidant Mechanisms

Research featured in Free Radical Biology and Medicine explored the antioxidant mechanisms of pyrrole compounds. This compound was shown to reduce oxidative stress markers in neuronal cells, suggesting its potential application in neuroprotection .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological systems.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrole Carboxylates

Key Observations :

- Substituents like indole or benzotriazole (in ) introduce aromaticity and hydrogen-bonding capabilities, which are absent in the target compound. These groups may influence pharmacokinetic properties or target specificity.

- The hydroxyl and ketone groups in the target compound and create hydrogen-bonding sites, critical for interactions with biological targets or crystal packing .

Insights :

- Copper-mediated reactions () achieved near-quantitative yields, highlighting the robustness of pyrrole-forming methodologies.

- The variable yields for may reflect challenges in purifying halogenated or bulky derivatives.

Crystallographic and Analytical Data

- Crystallographic tools like SHELXL () and ORTEP () are widely used for structural validation of similar compounds.

Biological Activity

Tert-butyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 2309413-52-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, and antidiabetic properties, supported by data tables and relevant case studies.

Molecular Formula : CHN O

Molecular Weight : 199.23 g/mol

CAS Number : 2309413-52-1

Antiviral Activity

Research has indicated that compounds containing the pyrrole structure exhibit notable antiviral properties. Specifically, this compound has been evaluated for its efficacy against various viral strains.

| Virus | Activity Observed | Reference |

|---|---|---|

| Tobacco Mosaic Virus (TMV) | High antiviral activity | |

| Herpes Simplex Virus (HSV) | Inhibitory effects observed | |

| Hepatitis A Virus (HAV) | Significant anti-HAV activity |

In one study, derivatives of pyrrole were synthesized and tested against TMV, showing promising results with a curative activity of over 55% at a concentration of 500 μg/mL. The mechanisms behind these antiviral activities warrant further investigation to optimize these compounds for therapeutic use.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Pyrrole derivatives have been documented to exhibit varying degrees of effectiveness against bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | MIC of 3.125 μg/mL | |

| Escherichia coli | MIC of 12.5 μg/mL |

These findings indicate that this compound may serve as a lead compound for developing new antibacterial agents.

Antidiabetic Activity

The compound has also been explored for its antidiabetic potential. A study synthesized various derivatives and evaluated their aldose reductase inhibitory activity, which is crucial in managing diabetic complications.

The results showed that several synthesized complexes exhibited higher inhibitory activity compared to standard drugs, suggesting the potential for these compounds in diabetes management.

Case Studies and Research Findings

- Antiviral Mechanisms : A study highlighted the antiviral mechanisms of pyrrole derivatives against HSV and TMV, demonstrating their ability to inhibit viral replication effectively. The introduction of specific functional groups enhanced their efficacy.

- Antibacterial Evaluation : Another research focused on the synthesis of pyrrole-based compounds which were tested against various bacterial strains. The results indicated that modifications in the chemical structure could lead to improved antibacterial properties.

- Diabetes Research : The antidiabetic effects were evaluated through in vitro studies on isolated rat adipocytes, showing that certain derivatives could mimic insulin action by inhibiting free fatty acid release.

Q & A

Q. How can the purity and structural integrity of tert-butyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate be validated during synthesis?

Methodological Answer:

- Multi-spectroscopic validation : Use and NMR to confirm functional groups and stereochemistry. For example, the methyl group (NCH) appears as a singlet at δ 2.78 ppm, while the tert-butyl group exhibits characteristic splitting patterns in NMR .

- Infrared spectroscopy : Confirm carbonyl (C=O) stretches at ~1690–1670 cm and hydroxyl (O–H) bands near 3200–3400 cm .

- Chromatography : Employ HPLC or TLC with appropriate solvent systems (e.g., ethyl acetate/hexane) to assess purity and isolate intermediates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear chemically resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethyl acetate) to minimize inhalation risks .

- Waste management : Avoid draining into water systems; collect organic waste in designated containers for incineration .

Q. What experimental parameters optimize recrystallization of this compound?

Methodological Answer:

- Solvent selection : Ethyl acetate is effective for recrystallization due to moderate polarity, as demonstrated by single-crystal growth in prior syntheses .

- Temperature gradients : Slowly cool hot saturated solutions to room temperature, then chill to 4°C to maximize crystal yield .

- Seed crystals : Introduce purified microcrystals to induce controlled nucleation and avoid amorphous precipitates .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic findings for this compound be resolved?

Methodological Answer:

- Cross-validation : Compare NMR-derived bond lengths/angles with X-ray diffraction data. For example, discrepancies in pyrrolidine ring planarity (r.m.s. deviation <0.036 Å) may arise from dynamic effects in solution vs. static crystal environments .

- Refinement tools : Use SHELXL for high-resolution crystallographic refinement, adjusting thermal parameters and hydrogen atom positions to align with spectroscopic observations .

- Hydrogen bonding analysis : Apply graph set theory to identify intermolecular interactions (e.g., N–H···O chains) that stabilize specific conformations in the solid state .

Q. What role do hydrogen-bonding networks play in the crystal packing and stability of this compound?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., ) using Etter’s formalism to map supramolecular motifs. For example, chains (C(4)) or rings (R(8)) can dictate packing efficiency .

- Thermal stability : Correlate hydrogen-bond density with melting points using DSC. Denser networks typically enhance thermal resistance .

- Crystal engineering : Modify substituents (e.g., tert-butyl vs. benzyl groups) to alter hydrogen-bond donor/acceptor capacity and study packing outcomes .

Q. Which computational methods complement experimental data in predicting the compound’s reactivity?

Methodological Answer:

- DFT calculations : Model transition states for nucleophilic attacks at the carbonyl group using Gaussian or ORCA software. Compare activation energies with experimental kinetics .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to predict regioselectivity in esterification or oxidation steps .

- Docking studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic coordinates from the Cambridge Structural Database .

Q. How can SHELX software improve the accuracy of structural models for this compound?

Methodological Answer:

- High-resolution refinement : Use SHELXL to refine anisotropic displacement parameters for non-hydrogen atoms, reducing R-factor discrepancies (<5%) .

- Hydrogen placement : Apply riding models for CH groups but refine N–H positions freely to account for hydrogen-bonding distortions .

- Validation tools : Leverage WinGX/ORTEP for graphical validation of thermal ellipsoids and bond geometry, ensuring compliance with IUCr standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.